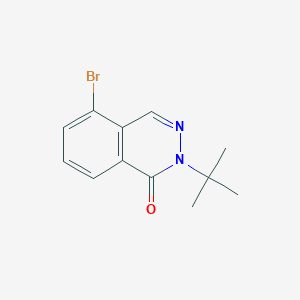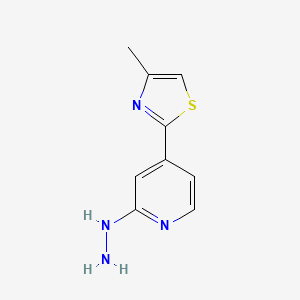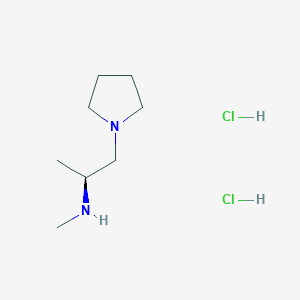
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride typically involves the reaction of pyrrolidine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds. These products have diverse applications in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies related to neurotransmitter systems and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the nervous system, modulating neurotransmitter release and receptor activity. This interaction affects various physiological processes, making the compound valuable for studying neurological functions and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
- 2-methyl-1-(pyrrolidin-1-yl)propan-2-amine
Uniqueness
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride is unique due to its specific structural features and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
|---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
(2S)-N-methyl-1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(9-2)7-10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
TZZAKKXARRUWGD-JZGIKJSDSA-N |
Isomerische SMILES |
C[C@@H](CN1CCCC1)NC.Cl.Cl |
Kanonische SMILES |
CC(CN1CCCC1)NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


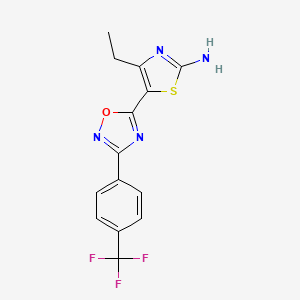
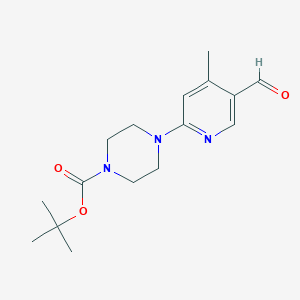




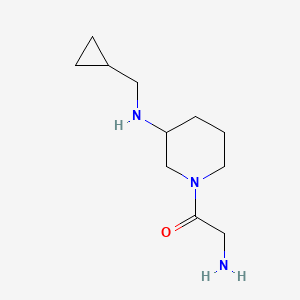
![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)


![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
